Chemical structure and stereochemistry of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine
Chemical structure and stereochemistry of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine
An in-depth technical analysis of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine requires a multi-disciplinary approach, bridging synthetic organic chemistry, stereochemical dynamics, and predictive toxicology. As regulatory agencies tighten controls on Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1], understanding the unique conformational behavior of sterically hindered nitrosamines is critical for drug development professionals.
Structural and Stereochemical Framework
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is a heavily substituted cyclic nitrosamine. Its core framework consists of a piperazine ring with methyl groups at the C2, N4, and C6 positions, and a nitroso group (-N=O) at the N1 position.
The stereochemical designation (2R,6S) indicates that the methyl groups at C2 and C6 are cis to one another. In the parent amine, this meso-like symmetry allows both methyl groups to comfortably occupy equatorial positions in a standard chair conformation, minimizing 1,3-diaxial strain. However, the introduction of the N-nitroso group fundamentally disrupts this geometric harmony[2].
The N-nitrosamine functional group exhibits significant partial double-bond character across the N-N bond due to the delocalization of the nitrogen lone pair into the N=O pi system. This resonance forces the N1 atom into an sp2 -hybridized, planar geometry, restricting rotation and forcing the N-NO group to be coplanar with the adjacent C2 and C6 carbons[2].
Conformational Dynamics: The A(1,3) Strain Paradigm
The stereochemistry of 2,6-disubstituted nitrosopiperazines is governed by a fierce energetic competition between two forms of steric repulsion: A(1,3) strain (allylic strain) and 1,3-diaxial strain [3].
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The A(1,3) Penalty: If the nitrosated ring attempts to maintain the standard chair conformation with diequatorial C2/C6 methyl groups, the planar N-NO oxygen is forced into direct, severe steric conflict with the equatorial methyls. This A(1,3) strain carries a massive energetic penalty (~4–5 kcal/mol)[3].
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The Diaxial Penalty: To relieve A(1,3) strain, the ring can invert to place the C2 and C6 methyl groups in axial positions. While this moves the methyls orthogonal to the N-NO plane, it introduces a severe 1,3-diaxial methyl-methyl interaction (~3.7 kcal/mol)[4].
The Resolution: Because the A(1,3) strain is energetically insurmountable, the molecule cannot exist in a diequatorial chair. Instead, it adopts a highly distorted chair or a twist-boat conformation as its global energy minimum, pushing the methyl groups into pseudo-axial positions to balance the steric forces[5].
Caption: Conformational equilibrium of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine driven by steric strain.
Analytical Characterization
In standard asymmetric nitrosamines (e.g., NMBA), the restricted N-N bond rotation results in two distinct rotamers (E and Z), which appear as split peaks in HPLC and dual signal sets in NMR[2][6].
However, (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is unique. Because the C2 and C6 methyl groups are cis and identical, the molecule possesses an internal plane of symmetry. Whether the N-NO oxygen points toward C2 or C6, the resulting rotamers are stereochemically degenerate (equivalent).
Quantitative Analytical Profile Comparison
| Analytical Parameter | Asymmetric Nitrosamines (e.g., NMBA) | Symmetric (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine | Causality / Mechanism |
| HPLC Elution Profile | Two distinct peaks (E/Z) | Single sharp peak | Degeneracy of E/Z rotamers due to the internal plane of symmetry[2]. |
| 1H-NMR (RT) | Two sets of signals (Major/Minor) | Single set of signals | Equivalent magnetic environments for syn/anti orientations[7]. |
| Preferred Conformation | Chair (Diequatorial) | Twist-Boat / Distorted Chair | Relief of severe A(1,3) strain forces non-chair geometries[5]. |
| CYP450 Activation | Rapid α -hydroxylation | Highly restricted | Steric blockade by α -methyl groups prevents enzyme docking[8]. |
Toxicological Implications: The Steric Blockade
Nitrosamines are classified as a Cohort of Concern (CoC) because they undergo Cytochrome P450 (CYP)-mediated α -hydroxylation, ultimately decomposing into highly reactive, DNA-alkylating diazonium ions[1][4].
The stereochemistry of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine plays a profound protective role here. The presence of the bulky methyl groups at both α -carbons (C2 and C6) creates a massive steric shield. This hindrance physically blocks the CYP450 active site from accessing the α -protons, effectively arresting the bioactivation pathway[8]. Consequently, heavily hindered nitrosamines of this class exhibit drastically reduced mutagenic and carcinogenic potency compared to unhindered analogs like NDMA[8][9].
Caption: Steric hindrance by alpha-methyl groups prevents CYP450-mediated bioactivation to a diazonium ion.
Experimental Protocols
To study this compound, robust and self-validating experimental workflows are required.
Protocol 1: Regioselective Nitrosation of the Parent Amine
Objective: Synthesize the target compound while preventing over-reaction.
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Reagent Preparation: Dissolve (2R,6S)-2,4,6-trimethylpiperazine (1.0 eq) in 0.1 M HCl. Causality: The acidic environment protonates both amines, increasing solubility and generating the required acidic medium for nitrite activation[7].
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Nitrosating Agent Addition: Cool the reactor to 0–5 °C. Dropwise add an aqueous solution of NaNO2 (1.05 eq). Causality: The low temperature suppresses the thermal decomposition of the highly reactive nitrosonium ion ( NO+ ) generated in situ.
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Regioselectivity Check: The secondary amine (N1) reacts with NO+ to form the stable nitrosamine. The tertiary amine (N4) cannot undergo stable nitrosation due to the lack of an exchangeable proton, ensuring absolute regiocontrol.
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Quench and Extraction: Adjust the pH to 8.5 using saturated NaHCO3 , then extract with dichloromethane (DCM).
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Self-Validation: Analyze the organic layer via FT-IR. The protocol is validated if the secondary N-H stretch (~3300 cm −1 ) disappears completely and a strong N-N=O stretch appears at ~1450 cm −1 .
Protocol 2: Variable-Temperature (VT) NMR Conformational Analysis
Objective: Prove the existence of the twist-boat conformation by slowing molecular dynamics.
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Sample Preparation: Dissolve the purified product in Toluene- d8 . Causality: Toluene remains liquid over a broad temperature range, allowing for deep cryogenic sweeps without solvent freezing[6].
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Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K. Observation: A single set of time-averaged signals is observed due to rapid conformational interconversion.
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Cryogenic Sweep: Lower the NMR probe temperature in 10 K increments down to 213 K.
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Self-Validation: The system is validated when signal broadening (coalescence) transitions into sharp, distinct peak sets (decoalescence). This confirms the "freezing out" of the twist-boat and distorted chair conformers, allowing direct integration of the equilibrium populations[5].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 3,5-Dimethyl-1-nitrosopiperidine | 78338-31-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
